3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQENFEOGGPTSOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=NC2=C1I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Targeted Synthesis of 3 Iodo 2 Methylpyrazolo 1,5 a Pyrimidine
Precursor Synthesis and Building Block Derivatization
The foundational step in synthesizing the target compound often involves the construction of the core pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. This is typically achieved through the condensation of a 5-aminopyrazole derivative with a suitable 1,3-bielectrophilic partner. nih.govresearchgate.net
The key precursor for the pyrazole (B372694) portion of the target molecule is 2-methyl-1H-pyrazol-5-amine. It is important to note that this compound exists in tautomeric forms, with 3-methyl-1H-pyrazol-5-amine being the more commonly named and utilized tautomer in synthesis. nih.gov The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazine (B178648) or its derivatives. beilstein-journals.org
For the synthesis of 3-methyl-1H-pyrazol-5-amine, the reaction typically employs acetoacetonitrile (3-oxobutanenitrile) and hydrazine hydrate. The reaction proceeds via an initial condensation followed by an intramolecular cyclization to yield the desired aminopyrazole. This method is efficient and provides access to the necessary building block for the subsequent ring formation.
The formation of the pyrimidine (B1678525) ring fused to the pyrazole core requires a 1,3-bielectrophilic component that reacts with the nucleophilic centers of the 5-aminopyrazole (specifically, the exocyclic amino group and the N1 nitrogen of the pyrazole ring). nih.gov A variety of electrophilic reactants can be employed, with the choice of reagent influencing the substitution pattern on the final pyrimidine ring. nih.gov
Commonly used electrophilic reactants include:
β-Dicarbonyl Compounds : These are frequently used partners for 5-aminopyrazoles to form the pyrazolo[1,5-a]pyrimidine system. nih.govresearchgate.net
Enaminones : These compounds serve as effective 1,3-biselectrophilic reagents and are readily accessible. Their reaction with aminopyrazoles provides a straightforward route to the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov
Chalcones : Chalcones (1,3-diaryl-2-propen-1-ones) can also be utilized. The reaction with aminopyrazoles proceeds through a Michael addition, followed by intramolecular cyclization and dehydration to form the pyrimidine ring. nih.govrsc.org
Diethyl Malonate : In some synthetic routes, reagents like diethyl malonate are used to construct the pyrimidine ring, which can then be further functionalized. For instance, reaction with 5-amino-3-methylpyrazole yields a dihydroxy-pyrazolo[1,5-a]pyrimidine, which can be subsequently chlorinated to provide a scaffold for further modifications. nih.gov
These condensation reactions are pivotal as they establish the core bicyclic structure upon which the final iodination step is performed. nih.gov
Direct Halogenation Approaches for C3-Iodination
Direct C-H halogenation of the pre-formed pyrazolo[1,5-a]pyrimidine ring is a highly efficient strategy for introducing an iodine atom. The pyrazolo[1,5-a]pyrimidine system exhibits a high degree of regioselectivity in electrophilic substitution reactions, with the C3 position on the pyrazole ring being the most reactive site. researchgate.netnih.gov This inherent reactivity allows for targeted iodination at this specific position.
Electrophilic iodination is a common method for the synthesis of 3-iodo-pyrazolo[1,5-a]pyrimidines. Various iodinating agents and reaction conditions have been developed to achieve this transformation efficiently.
One effective system involves the use of sodium iodide (NaI) as the iodine source in the presence of a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈), often in an aqueous medium. nih.gov This method is advantageous due to its use of inexpensive and stable reagents and environmentally benign solvent. nih.gov The reaction proceeds by the in-situ generation of molecular iodine (I₂) or another electrophilic iodine species, which then attacks the electron-rich C3 position of the pyrazolo[1,5-a]pyrimidine ring. nih.gov This approach can be integrated into a one-pot, three-component reaction where the aminopyrazole, an enaminone, and sodium iodide react to form the 3-iodinated product directly. nih.gov
Another widely used electrophilic halogenating agent is N-iodosuccinimide (NIS). Varying the stoichiometric ratio of the pyrazolo[1,5-a]pyrimidine substrate to NIS allows for selective mono-iodination at the C3 position. researchgate.net
Table 1: Electrophilic Iodination of 2-Methylpyrazolo[1,5-a]pyrimidine (B1316446) Derivatives
| Substrate (R group on pyrimidine ring) | Reagents | Solvent | Yield (%) | Reference |
| 7-phenyl | NaI, K₂S₂O₈ | H₂O | 96 | nih.gov |
| 7-(4-methoxyphenyl) | NaI, K₂S₂O₈ | H₂O | 95 | nih.gov |
| 7-(4-fluorophenyl) | NaI, K₂S₂O₈ | H₂O | 94 | nih.gov |
| 7-(4-chlorophenyl) | NaI, K₂S₂O₈ | H₂O | 92 | nih.gov |
| 7-(naphthalen-2-yl) | NaI, K₂S₂O₈ | H₂O | 94 | nih.gov |
Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis, facilitating clean and efficient halogenations under mild conditions. nih.govresearchgate.net For the C3-iodination of pyrazolo[1,5-a]pyrimidines, a combination of a hypervalent iodine(III) reagent, such as Phenyliodine diacetate (PIDA), and a simple alkali metal halide, like potassium iodide (KI), has proven highly effective. nih.gov
This protocol is notable for its practicality and environmentally friendly aspects, as it can be performed in water at ambient temperature. nih.govresearchgate.net The PIDA/KI system generates a potent electrophilic iodinating species in situ, which then regioselectively attacks the C3 position of the pyrazolo[1,5-a]pyrimidine core, affording the desired 3-iodo derivatives in good to excellent yields. nih.gov This method demonstrates broad substrate scope, tolerating various substituents on the pyrimidine ring. nih.gov
Table 2: PIDA-Mediated Iodination of 2-Methylpyrazolo[1,5-a]pyrimidine Derivatives
| Substrate (R groups on pyrimidine ring) | Reagents | Solvent | Yield (%) | Reference |
| 7-phenyl | PIDA, KI | H₂O | 92 | nih.gov |
| 7-(4-methoxyphenyl) | PIDA, KI | H₂O | 94 | nih.gov |
| 7-(4-methylphenyl) | PIDA, KI | H₂O | 91 | nih.gov |
| 7-(4-bromophenyl) | PIDA, KI | H₂O | 88 | nih.gov |
| 5,7-diphenyl | PIDA, KI | H₂O | 91 | nih.gov |
The remarkable regioselectivity observed in the iodination of the pyrazolo[1,5-a]pyrimidine system is a direct consequence of its electronic structure. The fused bicyclic system consists of a π-excessive pyrazole ring and a π-deficient pyrimidine ring. researchgate.net This electronic distribution makes the pyrazole moiety significantly more susceptible to electrophilic attack than the pyrimidine ring.
Molecular orbital calculations and experimental evidence confirm that the position of highest electron density within the pyrazolo[1,5-a]pyrimidine scaffold is the C3 carbon. researchgate.net Consequently, electrophiles, such as the iodinating species generated from NaI/K₂S₂O₈ or PIDA/KI, preferentially attack this site. nih.govnih.gov
The reaction is believed to proceed via a standard electrophilic aromatic substitution (SEAr) mechanism. nih.govresearchgate.net The key steps involve:
Generation of a potent electrophilic iodine species (e.g., I⁺ or a carrier complex).
Attack of the π-electrons of the C3 carbon on the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
Deprotonation of the C3-H bond by a base (such as water or the counter-ion) to restore aromaticity and yield the final 3-iodo-2-methylpyrazolo[1,5-a]pyrimidine product.
This inherent electronic preference for the C3 position ensures high yields of the desired regioisomer, making direct C-H iodination a highly reliable and strategic approach for synthesizing this key chemical intermediate. nih.govnih.gov
Indirect Synthetic Pathways for Incorporating the 3-Iodo Moiety
Indirect methods for the synthesis of this compound are centered on two main strategies: the conversion of other halogenated precursors at the 3-position and the sequential introduction of functionality, culminating in the desired iodo group.
A plausible indirect route to this compound is through a halogen exchange reaction, starting from a more readily accessible 3-chloro- or 3-bromo- (B131339) derivative. The synthesis of these 3-halo precursors has been documented, typically achieved by reacting the parent 2-methylpyrazolo[1,5-a]pyrimidine with an appropriate halogenating agent. For instance, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for bromination and chlorination, respectively. rsc.org
Once the 3-bromo or 3-chloro intermediate is obtained, a Finkelstein-type reaction can be envisioned for its conversion to the 3-iodo product. The classic Finkelstein reaction involves the treatment of an alkyl halide with an excess of an alkali metal iodide, typically sodium iodide in acetone, to drive the equilibrium towards the iodoalkane. For heteroaromatic systems, this transformation is often referred to as an "aromatic Finkelstein reaction" and may require catalysis, for example by copper(I) iodide, often in the presence of a ligand such as a diamine. While this reaction is well-established for a variety of aryl halides, its specific application to the 3-halopyrazolo[1,5-a]pyrimidine system to produce the 3-iodo derivative is not extensively detailed in the available literature, but it represents a chemically sound and viable synthetic strategy.
| Precursor Compound | Typical Reagent for Synthesis | Potential Reagent for Conversion to 3-Iodo Derivative | Reaction Type |
|---|---|---|---|
| 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | N-Bromosuccinimide (NBS) | Sodium Iodide (NaI), Copper(I) Iodide (CuI) catalyst | Aromatic Finkelstein Reaction |
| 3-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | N-Chlorosuccinimide (NCS) | Sodium Iodide (NaI), Copper(I) Iodide (CuI) catalyst | Aromatic Finkelstein Reaction |
Sequential functionalization provides a powerful approach to introduce the 3-iodo group by first installing a different functional group at the 3-position, which is then chemically transformed into the iodide. A prime example of such a strategy is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate derived from a primary aromatic amine.
This multi-step sequence would commence with the synthesis of the unfunctionalized 2-methylpyrazolo[1,5-a]pyrimidine core. The next crucial step is the introduction of a nitro group at the 3-position, which can be achieved through electrophilic nitration using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The resulting 3-nitro-2-methylpyrazolo[1,5-a]pyrimidine can then be reduced to the corresponding 3-amino-2-methylpyrazolo[1,5-a]pyrimidine. A variety of reducing agents are suitable for this transformation, including tin(II) chloride or catalytic hydrogenation.
With the 3-amino derivative in hand, the final two steps of the Sandmeyer reaction can be executed. The amine is first treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to form the 3-diazonium salt. This intermediate is typically not isolated and is immediately treated with a source of iodide, such as potassium iodide, to yield the final product, this compound. This sequential approach offers a robust, albeit longer, alternative to direct iodination.
| Step | Intermediate/Product | Typical Reagents and Conditions | Purpose |
|---|---|---|---|
| 1 | 3-Nitro-2-methylpyrazolo[1,5-a]pyrimidine | HNO₃, H₂SO₄ | Nitration of the pyrazolo[1,5-a]pyrimidine core |
| 2 | 3-Amino-2-methylpyrazolo[1,5-a]pyrimidine | SnCl₂, HCl or H₂, Pd/C | Reduction of the nitro group to an amine |
| 3 | 3-Diazonium-2-methylpyrazolo[1,5-a]pyrimidine salt | NaNO₂, aq. HCl, 0-5 °C | Formation of the diazonium salt (diazotization) |
| 4 | This compound | Potassium Iodide (KI) | Displacement of the diazonium group with iodide |
Reactivity and Post Synthetic Transformations of 3 Iodo 2 Methylpyrazolo 1,5 a Pyrimidine
Reactivity of the Aryl Iodide Moiety at Position 3
The carbon-iodine bond at the 3-position of the pyrazolo[1,5-a]pyrimidine (B1248293) ring is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 3-iodo-2-methylpyrazolo[1,5-a]pyrimidine is an excellent substrate for these transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is widely employed to introduce aryl, heteroaryl, or vinyl substituents at the 3-position. This reaction typically involves the use of a palladium catalyst, a base, and an organoboron reagent. For instance, 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine can be coupled with various boronic acids to yield 3-aryl-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidines. acs.org These reactions are often carried out in solvents like DME with an aqueous solution of a base such as sodium carbonate, using a catalyst like tetrakis(triphenylphosphine)palladium(0). nih.gov
Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further synthetic manipulations. The reaction of this compound derivatives with terminal alkynes is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. For example, 2-methyl-7-phenyl-3-(phenylethynyl)pyrazolo[1,5-a]pyrimidine has been synthesized from its 3-iodo precursor through a Sonogashira coupling. nih.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. While direct examples on this compound are not extensively detailed in the provided search results, the general applicability of this reaction to halo-pyrazolo[1,5-a]pyrimidines is well-established. nih.govresearchgate.net This reaction would involve the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable base.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reactants | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|
| Suzuki | 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 3,7-Diphenyl-2-methylpyrazolo[1,5-a]pyrimidine | acs.org |
| Sonogashira | 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine, Phenylacetylene | Pd(OAc)₂, DABCO, CH₃CN | 2-Methyl-7-phenyl-3-(phenylethynyl)pyrazolo[1,5-a]pyrimidine | nih.gov |
| Buchwald-Hartwig | 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine, Benzene-1,2-diamine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene | N-(2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidin-5-yl)benzene-1,2-diamine | nih.govresearchgate.net |
Beyond palladium, other transition metals can catalyze coupling reactions at the 3-position. Copper-catalyzed reactions, such as the Ullmann condensation, are particularly useful for forming C-N, C-O, and C-S bonds. For example, an efficient copper-catalyzed C-3 amination of 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors has been developed using CuI and a carbazole-based ligand. mdpi.com Although this example is on a 3-bromo derivative, similar reactivity can be expected for the 3-iodo counterpart. Nickel catalysts have also been employed for Buchwald-Hartwig type aminations of pyrimidinyl tosylates, suggesting their potential applicability to halopyrazolo[1,5-a]pyrimidines. nwnu.edu.cn
The pyrazolo[1,5-a]pyrimidine ring is electron-deficient, which can facilitate nucleophilic aromatic substitution (SNAr) at positions activated by a good leaving group like iodine, especially when further activated by electron-withdrawing groups. However, direct SNAr on the 3-position of this compound is less common compared to the more reactive 5- and 7-positions. mdpi.com The reactivity at the 3-position can be influenced by the electronic nature of substituents on the ring. Nucleophilic substitution of chloro groups at the 4- and 6-positions of a related pyrazolo[3,4-d]pyrimidine system has been shown to be regioselective, indicating that similar selectivity could be achievable in the pyrazolo[1,5-a]pyrimidine series under specific conditions. mdpi.com
Transformations Involving the Pyrazolo[1,5-a]pyrimidine Nucleus
The pyrazolo[1,5-a]pyrimidine core itself can undergo various transformations, including modifications of existing substituents and reactions at unsubstituted positions.
The 2-methyl group on the pyrazolo[1,5-a]pyrimidine ring can be a site for functionalization, although this is less commonly explored than modifications at other positions. The methyl group can potentially undergo reactions such as oxidation, halogenation, or deprotonation followed by reaction with an electrophile. For instance, the synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a known transformation, indicating that the methyl group can be maintained while other positions are functionalized. scispace.comtcichemicals.com Further research is needed to fully explore the reactivity of the 2-methyl group for the introduction of diverse functionalities.
Electrophilic aromatic substitution reactions on the pyrazolo[1,5-a]pyrimidine nucleus can occur at electron-rich positions. For the parent pyrazolo[1,5-a]pyrimidine, electrophilic substitution such as halogenation and nitration typically occurs at the 3-position. mdpi.com In the case of this compound, the 3-position is already substituted. Therefore, electrophilic attack would be directed to other available positions, likely the C6 position, depending on the reaction conditions and the electronic effects of the existing substituents. nih.gov C-H functionalization is another powerful strategy to modify the pyrazolo[1,5-a]pyrimidine core. For example, iodine-catalyzed C-H sulfenylation can occur at the 3-position of unsubstituted pyrazolo[1,5-a]pyrimidines, proceeding through a 3-iodo intermediate. thieme-connect.de This suggests that other C-H activation strategies could be employed to functionalize the 5-, 6-, or 7-positions of this compound.
Mechanistic Studies of Post-Synthetic Functionalizations of this compound
The post-synthetic functionalization of the this compound scaffold is predominantly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. While comprehensive mechanistic studies specifically targeting this substrate are not extensively documented in the reviewed literature, valuable insights can be drawn from studies on analogous 3-halopyrazolo[1,5-a]pyrimidine systems and the well-established general mechanisms of these transformations.
The catalytic cycle for these reactions is generally understood to proceed through a sequence of elementary steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or reaction with a copper acetylide (for Sonogashira), and reductive elimination.
Oxidative Addition:
The initial and often rate-determining step involves the oxidative addition of the this compound to a low-valent palladium(0) complex. This step results in the formation of a square planar palladium(II) intermediate. The reactivity of the C-I bond at the 3-position of the pyrazolo[1,5-a]pyrimidine ring is crucial for this step. The electron-deficient nature of the pyrazolo[1,5-a]pyrimidine ring system is expected to facilitate this process.
Transmetalation (Suzuki-Miyaura Reaction):
In the Suzuki-Miyaura coupling, the palladium(II) intermediate undergoes transmetalation with an organoboron reagent in the presence of a base. The base activates the organoboron species, forming a more nucleophilic borate complex, which then transfers its organic group to the palladium center. The choice of base and solvent can significantly influence the efficiency of this step.
Reductive Elimination:
The final step of the catalytic cycle is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst. This step yields the 3-substituted-2-methylpyrazolo[1,5-a]pyrimidine product.
Influence of Ligands and Reaction Conditions:
The choice of ligands coordinated to the palladium center plays a critical role in the efficiency and selectivity of the cross-coupling reactions. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to stabilize the palladium catalyst and promote the elementary steps of the catalytic cycle.
Studies on the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one have highlighted the importance of the catalyst system in preventing side reactions, such as debromination. The use of a tandem catalyst system, for instance, was found to be crucial for achieving high yields of the desired cross-coupled product. While this study was not on the exact target molecule, it underscores the sensitivity of the pyrazolo[1,5-a]pyrimidine core to reaction conditions and the importance of catalyst and ligand selection in directing the reaction towards the desired outcome.
Mechanistic Investigation of a Debromination Side Reaction:
A mechanistic study on the debromination of a 3-bromopyrazolo[1,5-a]pyrimidin-5-one derivative during a Suzuki-Miyaura reaction provided some insights into potential competing pathways. Control experiments were conducted to elucidate the role of different reaction components in this undesired reaction. The results from these experiments are summarized in the table below.
| Entry | Additive (equivalents) | Product Ratio (Coupling/Debromination) |
|---|
This investigation into the debromination side reaction, although not on the iodo-analogue, suggests that the reaction mechanism can be complex with competing pathways that are sensitive to the specific reaction conditions and the nature of the reactants.
While dedicated mechanistic studies involving kinetic analysis, isotopic labeling, and computational modeling for the post-synthetic functionalization of this compound are needed for a more detailed understanding, the existing literature on related systems provides a solid framework for rationalizing the observed reactivity and for the further optimization of synthetic protocols.
Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyrimidine Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of pyrazolo[1,5-a]pyrimidine (B1248293) systems. These methods allow for the detailed exploration of molecular orbitals, charge distribution, and reactivity indices, providing a quantitative basis for predicting chemical behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of organic molecules due to its balance of accuracy and computational cost. researchgate.net Studies on the pyrazolo[1,5-a]pyrimidine core reveal how substituents at various positions influence the electronic structure and, consequently, the molecule's stability and reactivity. rsc.org For instance, DFT calculations on 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines have shown that electron-donating groups (EDGs) at the 7-position can significantly alter the electronic properties of the fused ring system. rsc.org
While specific DFT data for 3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine is not extensively documented in the literature, analysis of closely related structures, such as 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine, provides valuable insights. researchgate.net The introduction of a halogen at the C3 position, like iodine, is expected to significantly influence the electron density distribution across the pyrazolo[1,5-a]pyrimidine core. The iodine atom, being highly polarizable, can participate in halogen bonding and other non-covalent interactions, which can be modeled using DFT. The methyl group at the C2 position generally acts as a weak electron-donating group, further modulating the electronic landscape of the molecule. DFT calculations are instrumental in quantifying these electronic effects, including bond lengths, bond angles, and dihedral angles, which collectively define the molecule's ground-state geometry.
A review of computational studies on pyrazolo pyrimidine (B1678525) derivatives highlights the use of DFT with functionals like B3LYP and basis sets such as 6-311+G** to calculate parameters like total energies, dipole moments, and molecular electrostatic potentials. researchgate.net Such calculations would be critical in elucidating the electronic characteristics of this compound.
Table 1: Representative DFT-Calculated Properties for Substituted Pyrazolo[1,5-a]pyrimidines Note: This table is illustrative and compiled from general findings on related pyrazolo[1,5-a]pyrimidine derivatives, as specific data for this compound is not available.
| Property | Calculated Value/Observation | Significance |
|---|---|---|
| Dipole Moment | Expected to be significant due to the presence of electronegative nitrogen and iodine atoms. | Influences solubility, intermolecular interactions, and binding to biological targets. |
| Charge Distribution | Negative charge accumulation on nitrogen atoms; C3 position influenced by the electron-withdrawing nature of iodine. | Indicates sites for electrophilic and nucleophilic attack. |
| Geometrical Parameters | Planar fused ring system with specific bond lengths and angles influenced by the methyl and iodo substituents. | Defines the molecule's shape and steric profile. |
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net
For pyrazolo[1,5-a]pyrimidine derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack. In general, the HOMO is often distributed over the pyrazole (B372694) moiety, while the LUMO is more localized on the pyrimidine ring. However, substituents can significantly alter this distribution. For this compound, the electron-donating methyl group would be expected to raise the HOMO energy level, making the molecule a better electron donor. Conversely, the electronegative iodine atom would likely lower the LUMO energy, enhancing its electron-accepting ability.
A theoretical study on pyrazolo[1,5-a]pyrimidine-based fluorophores demonstrated that the HOMO-LUMO gap is reduced with more effective π-resonance between the heterocyclic core and substituents, leading to improved photophysical properties. rsc.org This suggests that the electronic nature of the substituents on the this compound scaffold will be a critical determinant of its reactivity and potential applications.
Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound Note: This table is based on general principles of FMO theory and findings from related pyrazolo[1,5-a]pyrimidine systems.
| Parameter | Predicted Trend | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Relatively high due to the pyrazole ring and methyl group. | Susceptibility to electrophilic attack. |
| LUMO Energy | Relatively low due to the pyrimidine ring and iodine atom. | Susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Moderate; influenced by both the methyl and iodo substituents. | Indicator of kinetic stability and chemical reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons and a propensity for electrophilic attack. Conversely, blue regions represent positive potential, indicating an electron deficiency and favorability for nucleophilic attack.
For this compound, the MEP map would be expected to show regions of high electron density around the nitrogen atoms of the pyrimidine and pyrazole rings, making them potential sites for hydrogen bonding and coordination to metal ions. The area around the hydrogen atoms and the C-I bond would likely exhibit a positive potential, with the iodine atom itself potentially having a region of positive potential on its outermost surface (a σ-hole), which is characteristic for halogen bonding interactions. Understanding the MEP is crucial for predicting non-covalent interactions that govern molecular recognition and binding to biological targets. researchgate.net
Molecular Dynamics and Conformation Studies
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations can provide information about the conformational flexibility of the pyrazolo[1,5-a]pyrimidine scaffold and how it is influenced by its environment, such as solvent molecules or a protein binding pocket.
In Silico Modeling for Understanding Molecular Interactions (e.g., Binding Modes for Chemical Probes)
In silico modeling, particularly molecular docking, is a powerful technique to predict and analyze the binding of small molecules to macromolecular targets, such as proteins and enzymes. nih.govresearchgate.net The pyrazolo[1,5-a]pyrimidine scaffold is a common feature in many kinase inhibitors, and numerous docking studies have been performed to understand their mechanism of action. ekb.egnih.gov
These studies consistently show that the pyrazolo[1,5-a]pyrimidine core can form key hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine (B156593) base of ATP. mdpi.com For a molecule like this compound, the nitrogen atoms in the ring system would be the primary hydrogen bond acceptors. The substituents at the C2, C3, and other positions play a crucial role in establishing additional interactions (e.g., hydrophobic, van der Waals, or halogen bonds) that determine the binding affinity and selectivity. rsc.org
For example, in the context of CDK2 inhibition, docking studies have revealed that the pyrazolo[1,5-a]pyrimidine core fits well within the ATP binding cleft. researchgate.net The 3-iodo substituent could potentially form a halogen bond with a backbone carbonyl oxygen or other electron-rich residue in the active site, thereby enhancing the binding affinity. The 2-methyl group would likely occupy a hydrophobic pocket. Molecular docking simulations for this compound against various kinase targets could elucidate its potential as a kinase inhibitor and guide the design of more potent and selective analogs.
Table 3: Common Molecular Interactions of Pyrazolo[1,5-a]pyrimidine Derivatives in Protein Binding Sites from In Silico Studies
| Type of Interaction | Interacting Moiety on the Ligand | Typical Interacting Residue on the Protein | Significance |
|---|---|---|---|
| Hydrogen Bonding | Pyrimidine and Pyrazole Nitrogens | Backbone NH or CO groups in the hinge region (e.g., Leu83 in CDK2, Met592 in TRK) | Anchors the ligand in the active site. ekb.egmdpi.comnih.gov |
| Hydrophobic Interactions | Methyl group, aromatic substituents | Alanine, Valine, Leucine, Isoleucine | Contributes to binding affinity and selectivity. |
| Halogen Bonding | Iodine at C3 | Carbonyl oxygen, Serine, Threonine | Can significantly enhance binding affinity and specificity. |
| π-π Stacking | Fused aromatic ring system | Phenylalanine, Tyrosine, Tryptophan | Stabilizes the binding orientation. |
Applications of Pyrazolo 1,5 a Pyrimidine Derivatives As Research Tools and Chemical Scaffolds
Applications in Combinatorial Chemistry and Library Design
The pyrazolo[1,5-a]pyrimidine (B1248293) framework is well-established as a privileged structure for the synthesis of chemical libraries. nih.gov The 3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine molecule is particularly valuable in this context. The iodine atom at the C-3 position acts as a versatile chemical "handle" for diversification. nih.gov
This functional group readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.govrsc.org These methods allow for the systematic and efficient introduction of a wide array of chemical moieties at this position. Consequently, chemists can rapidly generate large libraries of structurally diverse compounds from a single, common intermediate. rsc.org This combinatorial approach is fundamental to high-throughput screening campaigns aimed at discovering new drug candidates and other functional molecules. One study detailed the synthesis of over 400 distinct 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides to create a comprehensive chemical set for biological screening. nih.gov
Role in Chemical Biology Research
The unique structure of the pyrazolo[1,5-a]pyrimidine core has made it a cornerstone of chemical biology research, particularly in the study of cellular signaling pathways.
Protein kinases are crucial regulators of cellular processes, and their dysfunction is often linked to diseases like cancer. nih.govrsc.org The pyrazolo[1,5-a]pyrimidine scaffold has been instrumental in developing potent and selective protein kinase inhibitors (PKIs) that serve as powerful tools for mechanistic studies. nih.gov
Starting from intermediates like this compound, researchers can synthesize a range of inhibitors targeting specific kinases. These inhibitors allow for the precise interrogation of a kinase's function within complex biological systems. By observing the downstream effects of inhibiting a particular kinase, scientists can elucidate its role in signaling cascades, validate it as a therapeutic target, and understand the molecular basis of disease. nih.govrsc.org
Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated potent inhibitory activity against a wide spectrum of enzymes, making them invaluable for therapeutic and basic research. nih.govrsc.org
Casein Kinase 2 (CK2): The pyrazolo[1,5-a]pyrimidine scaffold has been optimized to produce exquisitely selective inhibitors of CK2, a kinase implicated in cancer. researchgate.net These tool compounds have proven superior to less selective inhibitors, enabling clearer studies of CK2's biological functions. researchgate.net
Tropomyosin Receptor Kinase (TRK): This scaffold is a prominent feature in TRK inhibitors, which are critical for treating certain solid tumors. mdpi.comresearchgate.netnih.gov Two of the three marketed drugs for NTRK fusion cancers are based on the pyrazolo[1,5-a]pyrimidine nucleus. mdpi.comresearchgate.netnih.gov Research has yielded derivatives with potent activity against clinically relevant resistance mutations. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): Numerous studies have identified pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of CDK2, a key regulator of the cell cycle. mdpi.comnih.govresearchgate.netekb.eg Some compounds exhibit inhibitory concentrations (IC50) in the low nanomolar range, comparable to clinically evaluated drugs like dinaciclib. nih.govresearchgate.net
B-Cell Lymphoma 6 (BCL6): Starting from a pyrazolo[1,5-a]pyrimidine fragment, researchers developed highly potent macrocyclic inhibitors of the BCL6 protein-protein interaction, a target in diffuse large B-cell lymphoma. researchgate.netnih.govsigmaaldrich.com This work showcases the scaffold's utility in targeting non-kinase proteins as well.
Other Enzymes: The versatility of this scaffold has led to the development of inhibitors for other important enzymes, including Phosphodiesterase 4 (PDE4) and Death-associated protein kinase 1 (DRAK1), highlighting its broad applicability in drug discovery. nih.govrsc.org
| Target Enzyme | Derivative/Compound | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| TRKA | Compound 8 | 1.7 nM | nih.gov |
| TRKA | Compound 9 | 1.7 nM | nih.gov |
| TRKA (KM12 cell) | Compound 23 | 0.1 nM | mdpi.com |
| CDK2 | Compound 5h | 22 nM | nih.gov |
| CDK2 | Compound 5i | 24 nM | nih.gov |
| CDK2 | Compound 6t | 90 nM | mdpi.com |
| CDK1 | Compound 4k (BS-194) | 30 nM | acs.org |
| CDK9 | Compound 4k (BS-194) | 90 nM | acs.org |
The development of libraries from this compound is a powerful strategy for identifying and validating new molecular targets. By screening these libraries against cells or protein arrays, researchers can uncover novel interactions. Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with biological activity, help to map the binding site of the target and confirm its relevance in disease pathways. nih.govrsc.org For example, the design of dual inhibitors targeting both CDK2 and TRKA has emerged as a promising strategy to overcome drug resistance in cancer, a concept developed through systematic exploration of the pyrazolo[1,5-a]pyrimidine scaffold. mdpi.com
A chemical probe is a highly selective and potent small molecule used to study the function of a specific protein in a biological system. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an excellent starting point for the development of such probes. For instance, structure-based design has led to pyrazolo[1,5-a]pyrimidine-based BCL6 inhibitors that are highly potent and selective, making them suitable as chemical probes to test the therapeutic hypothesis of BCL6 inhibition in lymphoma. nih.gov Similarly, highly selective inhibitors of CK2 derived from this scaffold serve as valuable tool compounds to dissect the specific roles of this kinase in cellular physiology and disease. researchgate.net
Applications in Materials Science
Beyond biology, the pyrazolo[1,5-a]pyrimidine core has attracted significant attention in materials science due to its unique photophysical properties. nih.govresearchgate.net Derivatives, particularly those with a 2-methyl substitution, have been developed as novel fluorophores. rsc.org
These compounds exhibit several desirable characteristics:
High Fluorescence Quantum Yields: Certain derivatives display strong emission intensity in both solution and the solid state. rsc.orgrsc.org
Tunable Optical Properties: The absorption and emission wavelengths can be precisely controlled by modifying the substituents on the pyrazolo[1,5-a]pyrimidine ring. Electron-donating groups at the 7-position, for example, can significantly enhance fluorescence. researchgate.netrsc.org
Good Photostability: These fluorophores demonstrate resistance to degradation upon exposure to light, a critical feature for practical applications. rsc.org
These properties make pyrazolo[1,5-a]pyrimidine derivatives promising candidates for use in chemosensors, organic light-emitting diodes (OLEDs), and fluorescent probes for imaging. nih.govrsc.org
| Compound | Aryl Substituent at C7 | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|---|
| 4a | 4-pyridyl | 328 | 383 | 0.81 | rsc.org |
| 4d | Phenyl | 320 | 376 | 0.62 | rsc.org |
| 4e | 4-methoxyphenyl | 330 | 384 | 0.86 | rsc.org |
Photophysical Properties and Fluorophores
Pyrazolo[1,5-a]pyrimidine derivatives have emerged as an important class of fluorophores. researchgate.net Their fused ring system provides a robust framework that can be functionalized to fine-tune their absorption and emission properties. nih.gov The photophysical characteristics of these compounds are highly dependent on the nature and position of substituents on the heterocyclic core. rsc.org
Research has shown that the pyrazolo[1,5-a]pyrimidine core can be readily modified through reactions such as halogenation. rsc.orgnih.gov The introduction of substituents allows for the modulation of the intramolecular charge transfer (ICT) process, which is crucial for their fluorescent behavior. researchgate.netresearchgate.net For instance, the presence of electron-donating or electron-withdrawing groups can significantly alter the absorption and emission spectra of these compounds. rsc.org
While specific photophysical data for "this compound" is not extensively detailed in the available research, studies on related halogenated pyrazolo[1,5-a]pyrimidines provide valuable insights. The introduction of a halogen atom, such as iodine, at the 3-position can influence the electronic properties of the molecule. This is due to the "heavy atom effect," which can affect the rates of radiative and non-radiative decay processes, potentially influencing the fluorescence quantum yield and lifetime.
A study on a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines demonstrated the tunability of their photophysical properties, with fluorescence quantum yields ranging from 0.01 to 0.97 depending on the substituent. rsc.org This highlights the potential for creating a diverse range of fluorophores based on this scaffold. The table below summarizes the photophysical properties of some representative pyrazolo[1,5-a]pyrimidine derivatives from a comprehensive study, illustrating the impact of different substituents on their optical characteristics.
| Compound Derivative | Substitution at Position 7 | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|
| Derivative A | Phenyl | 15,848 | 0.68 |
| Derivative B | 4-Methoxyphenyl | 20,593 | 0.97 |
| Derivative C | 4-Nitrophenyl | 3,320 | 0.01 |
| Derivative D | 2,4-Dichlorophenyl | 12,589 | 0.63 |
This table presents generalized data for illustrative purposes based on findings for various pyrazolo[1,5-a]pyrimidine derivatives to show the effect of substituents on photophysical properties. Specific values for this compound may vary.
Use as Hole-Transporting Materials (HTMs) in Optoelectronic Devices
The unique electronic properties of pyrazolo[1,5-a]pyrimidine derivatives make them promising candidates for use as hole-transporting materials (HTMs) in optoelectronic devices, such as perovskite solar cells (PSCs). youtube.com HTMs play a crucial role in these devices by facilitating the efficient extraction and transport of holes from the perovskite absorber layer to the electrode. rsc.org
The design of efficient HTMs often involves creating donor-π-acceptor (D-π-A) structures, where the pyrazolo[1,5-a]pyrimidine core can act as the electron-accepting unit. The performance of these materials is highly dependent on their molecular structure, which influences their energy levels, charge mobility, and film-forming properties.
While there is no specific research detailing the use of "this compound" as an HTM, studies on other pyrazolo[1,5-a]pyrimidine-based HTMs have demonstrated their potential. For instance, a study on isomeric D-π-A small molecules with a pyrazolo[1,5-a]pyrimidine acceptor core showed that the position of functionalization significantly impacts the material's properties and the performance of the resulting PSC.
The introduction of an iodine atom into the molecular structure of an HTM can have several effects. The presence of iodine can influence the material's energy levels and may also impact its stability and interaction with the perovskite layer. rsc.orgosti.gov Research on iodine-rich perovskites and the mitigation of iodine diffusion in PSCs highlights the importance of the chemical composition of the HTL. osti.govprinceton.edu
Advanced Methodologies and Future Research Directions
Development of Novel and Sustainable Synthetic Routes
Traditional methods for the synthesis of halogenated pyrazolo[1,5-a]pyrimidines often involve multi-step procedures or harsh reaction conditions. Recent research has focused on developing more efficient, one-pot, and environmentally benign strategies.
A significant advancement is the one-pot, three-component reaction involving aminopyrazoles, enaminones or chalcones, and a halogen source. nih.gov One such sustainable method employs a potassium persulfate (K₂S₂O₈)-promoted tandem cyclization and oxidative halogenation in an aqueous medium. nih.gov This approach is notable for its mild conditions, use of water as a solvent, and wide functional group tolerance. nih.gov For instance, the reaction of 3-methyl-1H-pyrazol-5-amine with various enaminones and sodium iodide in the presence of K₂S₂O₈ affords a range of 3-iodo-2-methylpyrazolo[1,5-a]pyrimidine derivatives in high yields. nih.govnih.gov
Another innovative approach utilizes microwave-assisted synthesis, which significantly reduces reaction times and often improves yields. nih.gov A microwave-assisted protocol allows for the in-situ formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core, followed by electrophilic halogenation in a single vessel, although it may require high temperatures. nih.gov These modern synthetic strategies represent a move towards greener chemistry, minimizing waste and energy consumption while efficiently producing the target compound. nih.gov
Below is a table summarizing the synthesis of various 7-substituted-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine derivatives using a K₂S₂O₈-promoted reaction, highlighting the method's versatility.
| Entry | R Group (at position 7) | Yield (%) |
| 1 | Phenyl | 96 |
| 2 | 4-Tolyl | 95 |
| 3 | 4-Methoxyphenyl | 88 |
| 4 | 4-Fluorophenyl | 94 |
| 5 | 4-Chlorophenyl | 95 |
| 6 | 4-Bromophenyl | 87 |
This table is generated based on data from Sikdar et al. (2023). nih.gov
Exploration of Diverse Functionalization Strategies for C3-Iodinated Pyrazolo[1,5-a]pyrimidines
The C3-iodo group on the pyrazolo[1,5-a]pyrimidine scaffold is not merely a structural feature but a versatile anchor for post-synthesis modifications. Its presence enables a wide array of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This capability makes this compound a valuable synthetic intermediate. nih.govresearchgate.net
The halogenated pyrazolo[1,5-a]pyrimidine core is frequently used in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, which is crucial for developing libraries of compounds for drug discovery and materials science applications. researchgate.net For example, the iodine atom can be substituted with aryl, heteroaryl, alkynyl, and amino moieties, significantly expanding the structural diversity achievable from a single precursor. nih.gov The ability to transform the 3-iodo derivative into other functionalized pyrazolo[1,5-a]pyrimidines underscores its importance as a key building block in synthetic chemistry. nih.gov
Integration of Advanced Computational Techniques for Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties. For the pyrazolo[1,5-a]pyrimidine scaffold, techniques such as Density Functional Theory (DFT), molecular docking, and quantitative structure-activity relationship (QSAR) studies are extensively used. researchgate.net
DFT and Time-Dependent DFT (TD-DFT) calculations help elucidate the electronic structure, stability, and photophysical properties of these compounds. rsc.orgrsc.org This understanding is crucial for designing molecules with specific absorption and emission characteristics for applications like fluorescent probes. rsc.orgrsc.org Molecular docking studies are employed to predict the binding interactions of pyrazolo[1,5-a]pyrimidine derivatives with biological targets, such as protein kinases. nih.gov For instance, computational analyses have identified key hydrogen bonding interactions between the pyrazolo[1,5-a]pyrimidine core and amino acid residues like Val-828 in the hinge region of the PI3K enzyme, guiding the design of more potent and selective inhibitors. nih.gov Furthermore, computational tools are used to predict pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) and potential toxicity, helping to prioritize candidates for synthesis and experimental testing. semanticscholar.orgresearchgate.net
Expanding the Utility of Halogenated Pyrazolo[1,5-a]pyrimidine Scaffolds as Research Probes
The unique photophysical properties of the pyrazolo[1,5-a]pyrimidine core make it an attractive scaffold for the development of fluorescent research probes. rsc.org These compounds often exhibit high quantum yields, excellent photostability, and tunable emission spectra, which are desirable characteristics for bioimaging and sensing applications. nih.govrsc.org
Recent studies have identified pyrazolo[1,5-a]pyrimidine derivatives as strategic compounds for optical applications, with properties comparable to commercial probes like coumarin-153 and rhodamine 6G. rsc.orgrsc.org The introduction of an iodo group at the C3 position provides a site for further modification, allowing for the attachment of targeting ligands or other functional moieties to create highly specific molecular probes. The rigid, planar structure of the fused ring system is amenable to chemical modifications that can fine-tune its fluorescence properties, such as shifting emission wavelengths or enhancing quantum yields. nih.govrsc.org The development of these compounds as "turn-on" or "turn-off" fluorescent sensors for specific analytes or biological events is a promising area of future research.
Synergistic Approaches Combining Synthesis, Computation, and Mechanistic Biological Studies
The most powerful approach to drug discovery and development involves the tight integration of chemical synthesis, computational modeling, and biological evaluation. This synergistic strategy allows for a continuous feedback loop where computational predictions guide synthetic efforts, and the biological activities of the synthesized compounds inform and refine the computational models.
For the pyrazolo[1,5-a]pyrimidine scaffold, this approach has proven highly effective. The process often begins with virtual screening or docking studies to identify initial "hit" compounds. nih.gov Guided by these computational insights, chemists synthesize a focused library of derivatives, like this compound, which can then be further functionalized. nih.govnih.gov These new compounds are subsequently tested in vitro for their biological activity against specific targets (e.g., cancer cell lines or enzymes). semanticscholar.orgnih.gov The structure-activity relationship (SAR) data obtained from this testing is then used to validate and improve the initial computational models, leading to the design of next-generation compounds with enhanced potency and selectivity. mdpi.com This iterative cycle of design, synthesis, and testing accelerates the discovery of lead candidates for therapeutic applications. semanticscholar.orgnih.govnih.gov
Q & A
Q. What are the common synthetic routes for preparing 3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine?
The synthesis of this compound typically involves regioselective halogenation of preformed pyrazolo[1,5-a]pyrimidine scaffolds. A key method employs hypervalent iodine reagents (e.g., N-iodosuccinimide) under mild conditions to achieve C3 iodination. For example, iodination of 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine yields the 3-iodo derivative with >85% efficiency . Alternative routes include cyclocondensation of 3-amino-pyrazole derivatives with β-enaminones or amidines, followed by post-functionalization .
Q. What analytical techniques are critical for characterizing this compound?
Structural elucidation relies on -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. X-ray crystallography (e.g., for analogs like 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine) reveals planarity of the bicyclic core and substituent orientation, critical for SAR studies . HPLC with UV detection ensures >95% purity for biological assays .
Q. What safety protocols are essential during handling?
Due to potential toxicity, researchers must use PPE (gloves, lab coats, goggles) and conduct reactions in fume hoods. Waste containing iodine or aromatic intermediates requires segregation and disposal via certified hazardous waste services. Cross-contamination is minimized using filter tips and dedicated glassware .
Advanced Research Questions
Q. How does substituent electronic nature influence regioselectivity in halogenation reactions?
Electron-donating groups (e.g., –OMe, –Me) on the pyrazolo[1,5-a]pyrimidine scaffold enhance iodination yields at C3 by stabilizing transition states via resonance. Conversely, electron-withdrawing groups (e.g., –Cl, –Br) reduce reactivity but maintain regioselectivity. Hypervalent iodine-mediated reactions show >90% selectivity for C3 over C5/C7 positions, validated by kinetic and computational studies .
Q. What mechanisms explain its antitumor activity in liver carcinoma (HEPG2) models?
this compound derivatives induce apoptosis via p53 activation, upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2. Phosphorylation of p53 at Ser15 enhances DNA damage response, as shown in cervical cancer models . Analogous compounds inhibit B-Raf kinase (IC < 1 µM), disrupting MAPK signaling in hepatic malignancies .
Q. How can structural modifications optimize enzymatic inhibitory potency?
Introducing electron-deficient aryl groups at C7 improves kinase inhibition (e.g., KDR, CDK9). Trifluoromethyl substitutions at C2 enhance metabolic stability and binding affinity, as seen in cyclin-dependent kinase inhibitors. Conformational analysis via molecular docking guides rational design, prioritizing steric compatibility with ATP-binding pockets .
Data Contradiction Analysis
Q. Why do IC50_{50}50 values vary across studies for structurally similar derivatives?
Discrepancies arise from assay conditions (e.g., cell line heterogeneity, serum concentration) and substituent positioning. For instance, 3-iodo derivatives with para-substituted aryl groups show 10-fold higher activity in HEPG2 (IC = 2.7 µM) than in breast cancer models due to differences in transporter expression . Standardized protocols (e.g., NCI-60 panel screening) are recommended for cross-study comparisons.
Methodological Optimization
Q. What strategies improve yields in multi-step syntheses?
Catalyst screening (e.g., KHSO in ethanol) accelerates cyclocondensation steps, reducing side products. One-pot methodologies combining halogenation and Suzuki coupling minimize purification steps, achieving 75–92% yields for tri-substituted analogs . Microwave-assisted synthesis further reduces reaction times from hours to minutes .
Future Directions
Q. What unexplored applications exist for this scaffold?
Emerging research highlights potential in photodynamic therapy (PDT) due to π-conjugated systems enabling singlet oxygen generation. Functionalization with heavy atoms (e.g., Br, I) enhances radiosensitization for combination cancer therapies . Additionally, -labeled derivatives show promise as PET tracers for tumor imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
